molecular formula C13H10BNO3 B8212246 (4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid

(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid

Cat. No. B8212246
M. Wt: 239.04 g/mol
InChI Key: PTTJBNMNZAUITF-UHFFFAOYSA-N
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Description

(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H10BNO3 and its molecular weight is 239.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

[4-(1,3-benzoxazol-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BNO3/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-8,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTJBNMNZAUITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid

Synthesis routes and methods

Procedure details

In a 300 mL three-neck flask, 5.5 g (20 mmol) of 2-(4-bromophenyl)benzoxazole was placed, and the air in the flask was replaced with nitrogen. Then, 120 mL of THF was added in the flask, and the mixture was cooled to −78° C. under nitrogen stream. After cooling, 13 mL (22 mmol) of 1.6 M n-butyllithium was dripped into the solution, and the mixture was stirred at the same temperature for 2 hours. After a certain period, 4.4 mL (40 mmol) of trimethyl borate was added to the solution, and the temperature was raised to room temperature, and then, the solution was stirred for 16 hours. After a certain period, 100 mL of 1 M hydrochloric acid was added to the solution, and stirred for 1 hour. An aqueous layer of the obtained mixture was extracted with ethyl acetate. The resulting extracted solution and the organic layer were combined and washed with saturated saline, and then dried with magnesium sulfate. The mixture was gravity filtered, and the obtained filtrate was condensed to give a solid. The solid was recrystallized with ethyl acetate/hexane, so that 3.3 g of target white powder was obtained in a yield of 69%.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Five

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